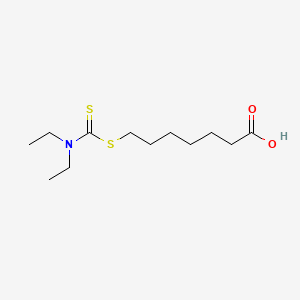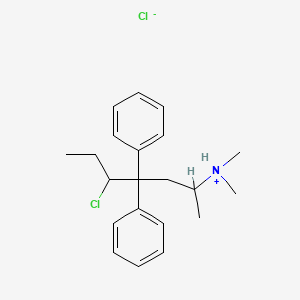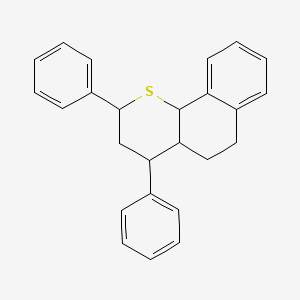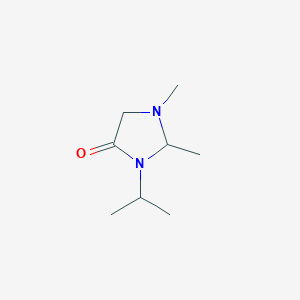
3-Isopropyl-1,2-dimethylimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Imidazolidinone,1,2-dimethyl-3-(1-methylethyl)-(9CI) is a chemical compound belonging to the imidazolidinone family. Imidazolidinones are known for their diverse applications in pharmaceuticals, agriculture, and material science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazolidinone,1,2-dimethyl-3-(1-methylethyl)-(9CI) typically involves the reaction of appropriate amines with carbonyl compounds under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Involving the formation of the imidazolidinone ring through cyclization of diamines with carbonyl compounds.
Reductive Amination: Using reducing agents to facilitate the formation of the imidazolidinone structure.
Industrial Production Methods
Industrial production methods for imidazolidinones often involve large-scale batch or continuous processes, utilizing catalysts and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
4-Imidazolidinone,1,2-dimethyl-3-(1-methylethyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or other derivatives using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
科学的研究の応用
Chemistry: Used as intermediates in organic synthesis.
Biology: Potential use in biochemical assays and studies.
Medicine: Investigated for therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials.
作用機序
The mechanism of action of 4-Imidazolidinone,1,2-dimethyl-3-(1-methylethyl)-(9CI) involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate biological responses.
Pathway Interference: Disrupting key biochemical pathways involved in disease processes.
類似化合物との比較
Similar Compounds
4-Imidazolidinone,1,2-dimethyl-3-(1-methylethyl)-(9CI): shares similarities with other imidazolidinones such as:
Uniqueness
The uniqueness of 4-Imidazolidinone,1,2-dimethyl-3-(1-methylethyl)-(9CI) lies in its specific structural features and the resulting chemical properties, which may offer distinct advantages in its applications compared to other similar compounds.
特性
分子式 |
C8H16N2O |
|---|---|
分子量 |
156.23 g/mol |
IUPAC名 |
1,2-dimethyl-3-propan-2-ylimidazolidin-4-one |
InChI |
InChI=1S/C8H16N2O/c1-6(2)10-7(3)9(4)5-8(10)11/h6-7H,5H2,1-4H3 |
InChIキー |
KLXVAMVQIQUJSE-UHFFFAOYSA-N |
正規SMILES |
CC1N(CC(=O)N1C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


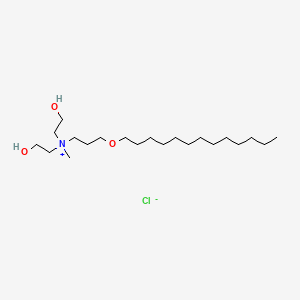
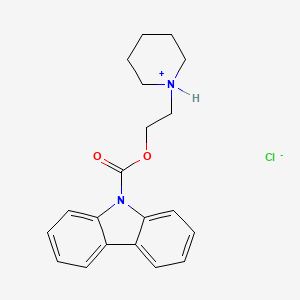
![N-[2-(3,4-Dimethoxyphenyl)-1-methylethyl]-4-ethoxy-3-methoxyphenylacetamide](/img/structure/B13772267.png)
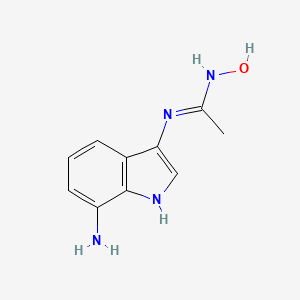
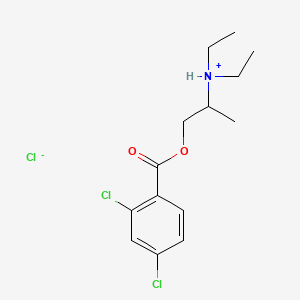
![8-ethyl-5,11-dithia-8-azatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraene](/img/structure/B13772282.png)
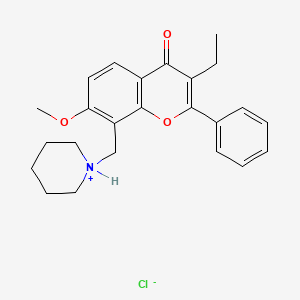
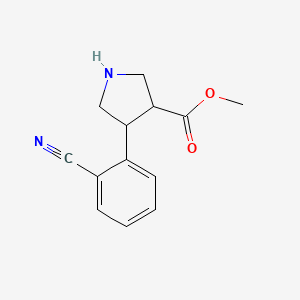
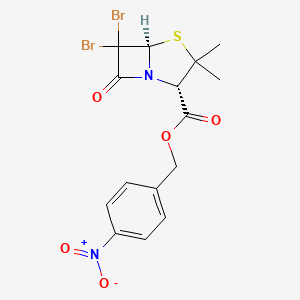
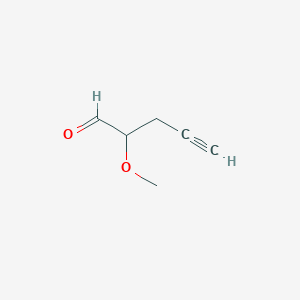
![2-(1-methylimidazol-1-ium-1-yl)ethyl (Z)-3-cyano-3-[4-(diethylamino)phenyl]prop-2-enoate](/img/structure/B13772316.png)
